Evidence 1: FGFR Inhibitor Patent-Specified Intermediate versus Unsubstituted Tetrahydroquinolin-2-one Core
6-Amino-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is explicitly claimed and utilized as a starting material and synthetic intermediate in the preparation of quinolinone-based fibroblast growth factor receptor (FGFR) inhibitors for the treatment of cancer [1]. In contrast, the unsubstituted 1,2,3,4-tetrahydroquinolin-2-one core (CAS 553-03-7) lacks both the 6-amino and 7-hydroxy functional groups required for the regioselective derivatization sequences described in the patent, rendering it chemically non-interchangeable in the claimed synthetic routes [2].
| Evidence Dimension | Patent-specified intermediate status for FGFR inhibitor synthesis |
|---|---|
| Target Compound Data | Explicitly claimed as intermediate in US11384075B2; provides two ortho-positioned nucleophilic handles (6-NH2, 7-OH) for sequential functionalization |
| Comparator Or Baseline | Unsubstituted 1,2,3,4-tetrahydroquinolin-2-one (CAS 553-03-7) |
| Quantified Difference | 2 functional groups present vs. 0 functional groups present; patent utility vs. no patent utility for this specific FGFR inhibitor series |
| Conditions | Synthetic chemistry context as defined in US11384075B2 patent claims and examples |
Why This Matters
Procurement of the unsubstituted core would fail to yield the patent-protected lead compounds, necessitating de novo functionalization with non-trivial regioselectivity challenges.
- [1] Quinolinone compounds as FGFR inhibitors and uses thereof. Patent US11384075B2, filed June 26, 2018. https://patents.google.com/patent/US11384075B2/ View Source
- [2] 1,2,3,4-Tetrahydroquinolin-2-one (CAS 553-03-7). PubChem. https://pubchem.ncbi.nlm.nih.gov/compound/1_2_3_4-Tetrahydroquinolin-2-one View Source
